molecular formula C28H18O3 B11168805 9-methyl-3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one

9-methyl-3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11168805
M. Wt: 402.4 g/mol
InChI Key: OVAMOFDIGBKSEE-UHFFFAOYSA-N
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Description

9-methyl-3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(naphthalen-2-yl)prop-2-en-1-one with phenylacetylene in the presence of a base can lead to the formation of the desired furochromene structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

9-methyl-3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the furochromene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

9-methyl-3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9-methyl-3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-methyl-3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern and the presence of both naphthalene and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 9-methyl-3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one , also known as a derivative of furochromene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C28H18O3C_{28}H_{18}O_{3}, and it features a complex structure that combines elements of both furan and chromene derivatives. This structural complexity is believed to contribute to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example, in vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. A notable study evaluated the compound's activity against a panel of tumor cell lines, revealing that it has an IC50 value lower than 5 µM for several types of cancer cells, indicating potent antiproliferative effects.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)
A5490.33
HCT1160.42
MDA-MB-4350.50
UACC-620.52

The mechanism by which this compound exerts its anticancer effects appears to involve induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may interfere with key signaling pathways involved in cancer cell survival, such as the PI3K/Akt and MAPK pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promising anti-inflammatory activity. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Case Study 1: In Vitro Evaluation

A study published in the Bull. Chem. Soc. Ethiop. reported the synthesis and evaluation of various chromene derivatives, including our compound of interest. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity based on their substituents, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Comparative Analysis

Another research effort focused on comparing the biological activities of different furochromene derivatives. The findings revealed that this compound consistently outperformed other derivatives in terms of anticancer efficacy across multiple cell lines .

Properties

Molecular Formula

C28H18O3

Molecular Weight

402.4 g/mol

IUPAC Name

9-methyl-3-naphthalen-2-yl-5-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C28H18O3/c1-17-27-24(25(16-30-27)21-12-11-18-7-5-6-10-20(18)13-21)14-23-22(15-26(29)31-28(17)23)19-8-3-2-4-9-19/h2-16H,1H3

InChI Key

OVAMOFDIGBKSEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C4=CC5=CC=CC=C5C=C4)C(=CC(=O)O2)C6=CC=CC=C6

Origin of Product

United States

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